molecular formula C15H11N5OS B2440243 N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1396808-33-5

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2440243
CAS RN: 1396808-33-5
M. Wt: 309.35
InChI Key: OVLXNFADGJLPHP-UHFFFAOYSA-N
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Description

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical structure, which makes it an excellent candidate for use in scientific research.

Scientific Research Applications

Antitrypanosomal Activity

Pyrazolo[1,5-a]pyrimidines, to which our compound belongs, have been investigated for their antitrypanosomal activity . Trypanosomiasis, caused by protozoan parasites of the genus Trypanosoma, is a neglected tropical disease. Developing effective treatments is crucial, and compounds like our target molecule may offer promising avenues.

Antischistosomal Activity

Schistosomiasis, another neglected tropical disease, is caused by parasitic flatworms (Schistosoma species). Pyrazolo[1,5-a]pyrimidines have shown potential as antischistosomal agents . These compounds could contribute to combating this widespread infection.

Cytotoxicity Against Cancer Cells

Pyrazolo[5,1-c]triazines, structurally related to our compound, exhibit remarkable cytotoxic activity against colon, breast, and lung carcinoma cells . Their potential as antitumor agents warrants further exploration.

Enzyme Inhibition

Our compound’s structure suggests it may act as an enzyme inhibitor. Specifically:

Organic Electronics

Pyrazolo[1,5-a]pyrimidinones, including our compound, possess electronic properties suitable for organic electronics. They can act as electron transport materials and find applications in optoelectronic devices .

Dopamine Binding Affinity

While not fully explored, compounds related to pyrazolo[1,5-a]pyridine have been investigated for their dopamine binding affinity . Dopamine receptors play essential roles in neurological processes, and understanding their interactions with our compound could be valuable.

properties

IUPAC Name

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5OS/c21-15(10-4-5-12-13(7-10)19-22-18-12)16-8-11-9-17-20-6-2-1-3-14(11)20/h1-7,9H,8H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLXNFADGJLPHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)CNC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

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